7-iodo-3,4-dihydro-2H-1,5-benzodioxepine
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Overview
Description
7-Iodo-3,4-dihydro-2H-1,5-benzodioxepine is an organic compound with the molecular formula C9H9IO2 It is a derivative of benzodioxepine, where an iodine atom is substituted at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine typically involves the iodination of 3,4-dihydro-2H-1,5-benzodioxepine. A common method includes the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like acetic acid. The reaction is carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Types of Reactions:
Substitution Reactions: The iodine atom in this compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the iodine atom can yield the parent benzodioxepine or other reduced forms.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution: Various substituted benzodioxepines depending on the nucleophile used.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Parent benzodioxepine or partially reduced intermediates.
Scientific Research Applications
7-Iodo-3,4-dihydro-2H-1,5-benzodioxepine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine is not fully understood. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The iodine atom may play a crucial role in these interactions by influencing the compound’s electronic properties and binding affinity.
Comparison with Similar Compounds
3,4-Dihydro-2H-1,5-benzodioxepine: The parent compound without the iodine substitution.
7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine: A similar compound with a bromine atom instead of iodine.
7-Chloro-3,4-dihydro-2H-1,5-benzodioxepine: A similar compound with a chlorine atom instead of iodine.
Uniqueness: 7-Iodo-3,4-dihydro-2H-1,5-benzodioxepine is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where iodine’s reactivity is advantageous, such as in the formation of carbon-iodine bonds or in oxidative addition reactions.
Properties
IUPAC Name |
7-iodo-3,4-dihydro-2H-1,5-benzodioxepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c10-7-2-3-8-9(6-7)12-5-1-4-11-8/h2-3,6H,1,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZHAPZOOAJDCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)I)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380043 |
Source
|
Record name | 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306934-90-7 |
Source
|
Record name | 3,4-Dihydro-7-iodo-2H-1,5-benzodioxepin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306934-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-iodo-3,4-dihydro-2H-1,5-benzodioxepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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